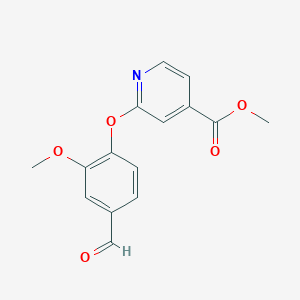
Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate
Descripción general
Descripción
Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate is a chemical compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate is represented by the formula C15H13NO5 . The structure includes a methoxy group (OCH3), a formyl group (CHO), and an isonicotinate group (C6H4NO2).Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research involving compounds with similar structural motifs to Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate often focuses on organic synthesis, particularly in the development of intermediates for complex natural products and pharmaceuticals. For instance, studies on the synthesis of methoxyphenol derivatives highlight their role as intermediates in the total synthesis of bisbibenzyls, a class of natural products with diverse biological activities (Lou Hong-xiang, 2012). These compounds can be synthesized through condensation reactions, with the optimization of reaction conditions being crucial for yield improvement.
Biological Activities and Medicinal Chemistry
Methoxyphenols, which share structural similarities with Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate, have been investigated for their biological activities, including their role as allosteric modifiers of hemoglobin. This suggests potential applications in clinical or biological areas that would benefit from modified oxygen supply, such as ischemia, stroke, and tumor radiotherapy (R. Randad et al., 1991). Additionally, derivatives of methoxyphenols have shown a range of biological activities, including antimicrobial and anticancer properties (Atta-ur-rahman et al., 1997), suggesting a potential interest in similar compounds for pharmaceutical development.
Analytical Chemistry and Material Science
In analytical chemistry, derivatives of methoxyphenols have been utilized in the synthesis of azo compounds for the spectrophotometric determination of metals, indicating their utility as analytical reagents (J. J. Arias et al., 1984). Furthermore, research into the electropolymerization of phenylphenol isomers, including methoxyphenol derivatives, in organic solvents for sensing applications highlights their potential in material science for developing sensors and other functional materials (L. Kiss et al., 2022).
Mecanismo De Acción
Target of Action
This compound is used as a laboratory chemical, where it aids in the synthesis of other substances .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate are currently unknown. Therefore, its impact on bioavailability cannot be determined at this time .
Result of Action
It is known that the compound has an influence on the movement of thrips
Propiedades
IUPAC Name |
methyl 2-(4-formyl-2-methoxyphenoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-19-13-7-10(9-17)3-4-12(13)21-14-8-11(5-6-16-14)15(18)20-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPVXZHWAULPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)
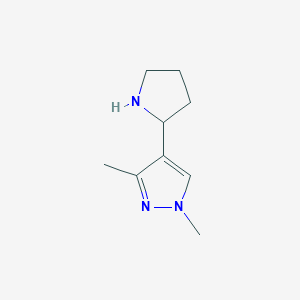

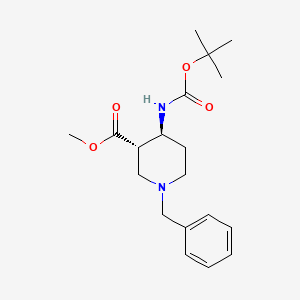
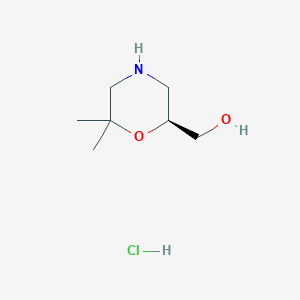
![2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride](/img/structure/B1429520.png)

![2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429526.png)
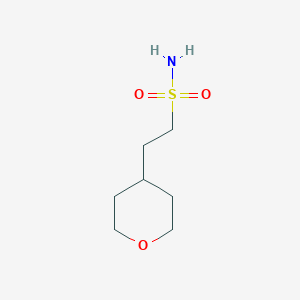
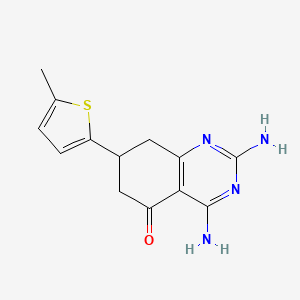
![2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429529.png)
![2-((Piperidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429530.png)
![(1-(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1429531.png)
